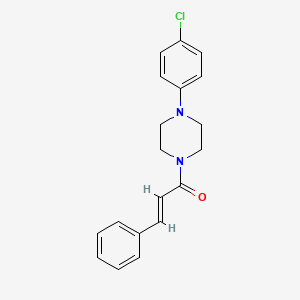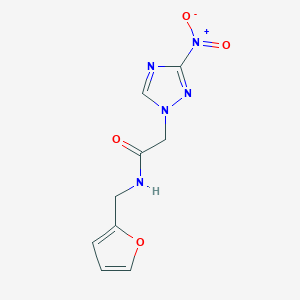
ethyl (5-tert-butyl-3-isoxazolyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate, also known as Butylate, is a carbamate pesticide used to control weeds and insects in crops. It was first introduced in the 1960s and has been widely used in agriculture since then.
作用機序
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is essential for the proper functioning of the nervous system. By inhibiting AChE, Ethyl (5-tert-butyl-3-isoxazolyl)carbamate causes an accumulation of the neurotransmitter acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis of the target organism.
Biochemical and Physiological Effects:
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate has been shown to have a range of biochemical and physiological effects on organisms. In insects, it causes paralysis and death by disrupting the nervous system. In mammals, including humans, Ethyl (5-tert-butyl-3-isoxazolyl)carbamate can cause a range of effects, including nausea, vomiting, diarrhea, and respiratory distress. Long-term exposure to Ethyl (5-tert-butyl-3-isoxazolyl)carbamate has been associated with an increased risk of cancer.
実験室実験の利点と制限
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate is a widely used pesticide, and as such, there is a wealth of information available on its properties and effects. This makes it a useful tool for studying the effects of pesticides on organisms and ecosystems. However, the use of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate in lab experiments is limited by its toxicity and potential health risks. Careful handling and disposal procedures must be followed to minimize the risk of exposure.
将来の方向性
There are several areas of research that could be pursued to further our understanding of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate and its effects. These include:
1. Developing alternative pesticides that are less toxic and have fewer health risks.
2. Investigating the potential use of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate in the treatment of Alzheimer's disease.
3. Studying the effects of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate on non-target organisms, including beneficial insects and wildlife.
4. Examining the long-term effects of exposure to Ethyl (5-tert-butyl-3-isoxazolyl)carbamate on human health, particularly with regard to cancer risk.
5. Developing new methods for the synthesis of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate that are more efficient and environmentally friendly.
In conclusion, Ethyl (5-tert-butyl-3-isoxazolyl)carbamate is a widely used pesticide that has been extensively studied for its pesticidal properties. Its mechanism of action involves inhibiting the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately paralysis of the target organism. While Ethyl (5-tert-butyl-3-isoxazolyl)carbamate has advantages in lab experiments, its use is limited by its toxicity and potential health risks. Further research is needed to fully understand the effects of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate and to develop alternative pesticides that are less toxic and have fewer health risks.
合成法
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate can be synthesized by reacting tert-butylamine, ethyl chloroformate, and hydroxylamine hydrochloride in a solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
科学的研究の応用
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate has been extensively studied for its pesticidal properties. It has been shown to be effective against a wide range of weeds and insects, including grasses, broadleaf weeds, and aphids. Ethyl (5-tert-butyl-3-isoxazolyl)carbamate is also being studied for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
ethyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-14-9(13)11-8-6-7(15-12-8)10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCROCXEJQRURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NOC(=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353885 |
Source


|
| Record name | ST50938758 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate | |
CAS RN |
55808-21-4 |
Source


|
| Record name | ST50938758 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5653856.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B5653859.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B5653862.png)
![N~1~-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-N~2~-methyl-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5653866.png)
![1-{4-[4-(4-ethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5653873.png)

![2-(ethylamino)-N-[3-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5653885.png)
![5-methyl-1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}-1H-tetrazole](/img/structure/B5653896.png)

![(4-methoxy-2-methylphenyl)[methyl(2-morpholin-4-ylethyl)amino]acetic acid](/img/structure/B5653912.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylacetyl)piperidine](/img/structure/B5653916.png)
![9-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653922.png)
![2-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5653924.png)
